m-PEG12-Mal is classified as a polyethylene glycol derivative. It is commercially available from various suppliers, including Thermo Scientific and MedChemExpress. The compound is typically sold in powdered form and is stored under desiccated conditions to maintain stability. The catalog number for this reagent from Thermo Scientific is 22711, with a price of approximately 464 USD for 100 mg .
The synthesis of m-PEG12-Mal generally involves the reaction of methoxy polyethylene glycol with maleic anhydride or other maleimide precursors under controlled conditions. The process typically follows these steps:
This synthesis method allows for the production of a homogeneous compound with a defined molecular weight, which is crucial for consistent performance in applications .
m-PEG12-Mal primarily undergoes thiol-maleimide reactions, where the maleimide moiety reacts with sulfhydryl groups on proteins or peptides to form stable thioether bonds. This reaction typically occurs under physiological conditions (pH 6.5–7.5), promoting efficient conjugation without significant side reactions.
The general reaction mechanism can be summarized as:
This reaction is advantageous due to its specificity and irreversibility, which enhances the stability of the resulting conjugate .
The mechanism through which m-PEG12-Mal exerts its effects involves several key processes:
These modifications result in improved therapeutic efficacy and safety profiles for drugs .
m-PEG12-Mal exhibits several notable physical and chemical properties:
These properties make it suitable for various biochemical applications where solubility and stability are critical .
m-PEG12-Mal has diverse applications in scientific research and drug development:
Core Architecture: m-PEG12-Mal features three distinct regions:
Table 1: Molecular Characterization of m-PEG12-Mal
Property | Specification |
---|---|
IUPAC Name | 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide |
Molecular Formula | C₃₂H₅₈N₂O₁₅ |
Exact Mass | 710.3837 Da |
Monoisotopic Mass | 710.3837 Da |
Elemental Composition | C 54.07%; H 8.22%; N 3.94%; O 33.76% |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC1=CC(=O)NC1=O |
Solubility | Soluble in DMSO, DMF, acetonitrile; aqueous buffers (via PEG hydration) |
Nomenclature Significance: The prefix "m-" denotes methoxy termination, preventing chain extension. "PEG12" specifies 12 ethylene oxide units (≈ 528 Da PEG mass), while "Mal" abbreviates the maleimide functionality. This naming convention precisely defines the molecule’s length and reactivity, distinguishing it from polydisperse PEG-maleimides with variable chain lengths [6] [10]. The PEG spacer extends ≈3.9 nm in solution, optimally positioning conjugated molecules to prevent steric interference during binding events [4].
Traditional PEG synthesis relied on anionic ring-opening polymerization of ethylene oxide, generating mixtures with polydispersity indices (PDI) >1.1. This heterogeneity complicated drug conjugate purification, pharmacokinetic profiling, and regulatory approval due to inconsistent molecular populations [2]. The limitations became apparent with early PEGylated therapeutics:
The shift toward monodisperse PEGs began with stepwise organic synthesis strategies in the 1990s:
m-PEG12-Mal emerged as a product of these methodologies, providing a C₁₂-PEG building block optimized for bioconjugation. Its 12-unit length balances hydration capacity (solubilization) with minimal immunogenic risk, addressing critical limitations of early PEGylated drugs [2] [3].
Table 2: Evolution of PEGylation Technologies
Generation | Time Period | Key Characteristics | Limitations |
---|---|---|---|
First | 1970s-1990s | Polydisperse PEGs (PDI >1.1); random conjugation | Batch variability; poor pharmacokinetic control |
Second | 1990s-2010s | Site-specific conjugation; branched PEGs | Synthetic complexity; residual heterogeneity |
Third | 2010s-Present | Monodisperse PEGs (e.g., m-PEG12-Mal); cleavable linkers | Cost-intensive synthesis; scaling challenges |
m-PEG12-Mal exploits maleimide-thiol click chemistry:
This specificity enables conjugation to:
The PEG spacer minimizes steric hindrance during biomolecular recognition and reduces aggregation by shielding hydrophobic payloads [4] [9].
Antibody-Drug Conjugates (ADCs):
Nanoparticle Functionalization:
PROTACs and Peptide-Drug Conjugates:
Table 3: Therapeutic Applications Enabled by m-PEG12-Mal
Application | Conjugate Design | Biological Outcome |
---|---|---|
Targeted Cancer Therapy | Anti-HER2 minibody-MMAE conjugate | Enhanced tumor penetration vs. IgG-ADCs; DAR 8 achievable [7] |
Stem Cell Engineering | MSN-RGD with PEG₁₂ spacer | Focal adhesion formation; osteogenic differentiation [4] |
Macrophage Targeting | SLN-PEG-Mal nanoparticles | Erythrocyte hitchhiking for splenic macrophage delivery [8] |
PROTAC Delivery | m-PEG₁₂-amine linked degraders | Improved solubility and cell permeability [6] |
Recent studies reveal unexpected biological interactions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7